Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate

Serotonin biosynthesis Tryptophan hydroxylase Isoform selectivity

For programs demanding isophthalate scaffolds with precision selectivity, source Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate (CAS 1956332-00-5). Its unique 4-CF3-5-OH substitution creates electronics distinct from generic analogs, delivering a quantifiable 7.3-fold TPH-1 selectivity window (IC50 6.22 μM) over TPH-2. With minimal DHFR inhibition (IC50 >10 μM), it is ideal for counter-screening in antifolate campaigns. Guarantee reproducible SAR with a confirmed purity of 98%.

Molecular Formula C13H13F3O5
Molecular Weight 306.23 g/mol
Cat. No. B13102272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-hydroxy-4-(trifluoromethyl)isophthalate
Molecular FormulaC13H13F3O5
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)OCC
InChIInChI=1S/C13H13F3O5/c1-3-20-11(18)7-5-8(12(19)21-4-2)10(9(17)6-7)13(14,15)16/h5-6,17H,3-4H2,1-2H3
InChIKeyPASBXTSMJMPGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate: Technical Specifications and Procurement-Relevant Characteristics


Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate (CAS: 1956332-00-5) is an aromatic diester derivative of isophthalic acid, characterized by the concurrent presence of a phenolic hydroxyl group at the 5-position and an electron-withdrawing trifluoromethyl substituent at the 4-position of the central benzene ring . With a molecular formula of C13H13F3O5 and molecular weight of 306.23 g/mol, the compound is available from commercial suppliers at purity specifications typically ranging from 95% to 98% . The diethyl ester functionalization renders the compound soluble in common organic solvents including ethanol and dimethyl sulfoxide, while the trifluoromethyl group confers enhanced metabolic stability and altered electronic properties compared to non-fluorinated isophthalate analogs .

Why Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate Cannot Be Replaced by Generic Isophthalate Analogs


Isophthalate derivatives are not functionally interchangeable scaffolds. Substitution position, electronic properties, and functional group identity collectively determine target binding, metabolic fate, and synthetic utility. The 4-trifluoromethyl-5-hydroxy substitution pattern in this compound creates a unique electronic environment distinct from 5-substituted isophthalic acids (5-carboxy-, 5-methoxy-, 5-fluoro-, 5-bromo-, 5-cyano-, 5-methyl-), each of which exhibits different inhibition constants (pKi) and pH-dependent binding characteristics against glutamate dehydrogenase [1]. Similarly, among PKC C1 domain-targeted isophthalates, compounds bearing 5-hydroxymethyl substitution (HMI-1a3, HMI-1b11) show divergent biological profiles—HMI-1a3 exhibits antiproliferative activity in HeLa cells while HMI-1b11 induces differentiation and neurite outgrowth in SH-SY5Y cells—demonstrating that even structurally proximal analogs produce non-overlapping functional outcomes [2]. Substitution of this compound with generic diethyl isophthalate (CAS 636-53-3) or simple 5-hydroxyisophthalate derivatives would eliminate the trifluoromethyl group, substantially altering lipophilicity (estimated LogP 2.76 for the target compound versus approximately 1.8 for non-fluorinated analogs) and compromising critical interactions with hydrophobic binding pockets in target proteins.

Quantitative Differentiation Evidence for Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate Versus Structural Analogs


TPH-1 Versus TPH-2 Selectivity Profile: A Differentiating Feature Among Isophthalate Derivatives

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate exhibits a 7.3-fold selectivity window between TPH-1 and TPH-2 isoforms, with an IC50 of 6.22 μM against TPH-1 in rat RBL2H3 cells compared to 45.5 μM against TPH-2 in rat PC12 cells [1]. This isoform-discriminating behavior contrasts with many isophthalate-based inhibitors that show either equipotent activity or the reverse selectivity pattern. The quantitative difference—approximately 40 μM in absolute IC50 values—provides a measurable basis for selecting this compound when TPH-1 preferential modulation is desired over TPH-2 engagement.

Serotonin biosynthesis Tryptophan hydroxylase Isoform selectivity Neuroscience research

DHFR Inhibitory Activity: Quantitative Differentiation from Potent Antifolate Chemotypes

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate demonstrates negligible inhibitory activity against human dihydrofolate reductase (DHFR), with an IC50 exceeding 10 μM (>1.00E+4 nM) [1]. This represents approximately a 600-fold lower potency compared to reference antifolate compounds such as methotrexate (IC50 ≈ 0.015-0.020 μM) [2]. The compound's lack of meaningful DHFR engagement is a measurable property that distinguishes it from isophthalate derivatives designed as antifolate agents or those incorporating diaminoheterocyclic moieties known to target the folate binding pocket.

Antifolate screening DHFR inhibition Selectivity profiling Counter-screening

Structural Differentiation: 4-Trifluoromethyl-5-Hydroxy Substitution Pattern Versus C1 Domain-Targeted 5-Hydroxymethyl Isophthalates

The substitution pattern of Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate differs fundamentally from the well-characterized C1 domain-targeted isophthalates HMI-1a3 and HMI-1b11. HMI-1a3 (bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)isophthalate) and HMI-1b11 (bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate) feature a 5-hydroxymethyl group and bis-esterification with bulky lipophilic alcohols, conferring high affinity for PKCα and PKCδ C1 domains and enabling their distinct biological activities—antiproliferative effects in HeLa cells for HMI-1a3 versus differentiation and neurite outgrowth in SH-SY5Y cells for HMI-1b11 [1]. In contrast, the target compound bears a 5-hydroxy group (rather than 5-hydroxymethyl), a 4-trifluoromethyl substituent directly on the aromatic ring (rather than on benzyl ester moieties), and simple ethyl esters. These structural distinctions predict substantially different C1 domain binding affinity and downstream functional outcomes.

PKC modulation C1 domain ligands Scaffold comparison Medicinal chemistry

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity Versus Non-Fluorinated Isophthalate Analogs

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate exhibits a calculated LogP of 2.76, representing a significant lipophilicity increase compared to the unsubstituted diethyl isophthalate scaffold . The trifluoromethyl group contributes approximately +0.5 to +0.8 LogP units relative to non-fluorinated isophthalate esters, while the 5-hydroxy group provides one hydrogen bond donor (H_Donors = 1) and the ester carbonyls contribute to a total of five hydrogen bond acceptors (H_Acceptors = 5) with a topological polar surface area (TPSA) of 72.83 Ų . The combination of moderate lipophilicity with substantial hydrogen bonding capacity distinguishes this compound from both highly lipophilic analogs (such as dialkyl isophthalates lacking hydroxyl groups) and highly polar analogs (such as isophthalic acid derivatives with multiple carboxylates).

Lipophilicity Physicochemical properties ADME prediction Fragment-based design

Validated Application Scenarios for Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate Based on Quantitative Evidence


Isoform-Selective Tryptophan Hydroxylase (TPH) Tool Compound Development

For research programs investigating differential modulation of peripheral (TPH-1) versus central (TPH-2) serotonin biosynthesis, this compound offers a quantifiable 7.3-fold selectivity window favoring TPH-1 (IC50 = 6.22 μM) over TPH-2 (IC50 = 45.5 μM) in rat cellular assays [1]. This isoform-discriminating profile makes the compound suitable as a starting scaffold for developing TPH-1-preferential chemical probes or for use in counter-screening cascades where TPH-2 engagement must be minimized. The measured IC50 values provide a benchmark against which analogs can be quantitatively compared during medicinal chemistry optimization.

Negative Control and Counter-Screening in Antifolate Discovery Programs

The compound's minimal DHFR inhibitory activity (IC50 > 10 μM) qualifies it as a negative control or counter-screening compound in antifolate drug discovery campaigns [2]. When evaluating novel isophthalate-based antifolates or kinase inhibitors that may inadvertently engage the folate pathway, this compound serves as a chemically matched comparator that lacks DHFR liability. Its diethyl ester and trifluoromethyl functionality provide scaffold similarity to active compounds while eliminating confounding DHFR-mediated cytotoxicity in cellular assays.

Isophthalate Scaffold Library Diversification with Differentiated Substitution Pattern

For medicinal chemistry groups building focused isophthalate libraries, this compound provides a substitution pattern (4-CF3, 5-OH, diethyl esters) orthogonal to the extensively studied 5-hydroxymethyl isophthalate series (HMI-1a3, HMI-1b11) that target PKC C1 domains [3]. The distinct electronic and steric environment created by the 4-trifluoromethyl-5-hydroxy arrangement offers an alternative chemical space for exploring novel biological targets beyond C1 domain engagement, including potential interactions with enzymes recognizing substituted aromatic carboxylates or proteins with hydrophobic binding pockets accommodating the trifluoromethyl group.

Fragment-Based and Structure-Activity Relationship (SAR) Studies Requiring Moderate Lipophilicity

With a calculated LogP of 2.76 and TPSA of 72.83 Ų, this compound occupies a physicochemical space suitable for fragment elaboration or SAR expansion where balanced lipophilicity is required . The presence of a hydrogen bond donor (phenolic OH), multiple acceptors (ester carbonyls), and a metabolically stable trifluoromethyl group provides multiple vectors for structural modification while maintaining drug-like property space. The compound's commercial availability at 95-98% purity supports reproducible SAR studies and enables procurement for hit-to-lead optimization campaigns.

Quote Request

Request a Quote for Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.